molecular formula C15H13N5OS B5884602 N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide

N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide

Cat. No. B5884602
M. Wt: 311.4 g/mol
InChI Key: WBIKZIUPVHWZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTA is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide targets the protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various signaling pathways that promote cancer cell growth and survival. This compound also induces the activation of the tumor suppressor protein p53, which plays a crucial role in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of p53. This compound also inhibits the phosphorylation of several downstream targets of CK2, including Akt, NF-κB, and β-catenin. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is its specificity towards CK2, which makes it a potent inhibitor of CK2-dependent signaling pathways. This compound has also been shown to have low toxicity and high stability in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has significant potential for therapeutic applications in various diseases, and several future directions can be explored to optimize its efficacy and safety. One of the future directions is to develop this compound derivatives with improved solubility and bioavailability. Another direction is to investigate the combination of this compound with other chemotherapeutic agents to enhance its efficacy and overcome drug resistance. Moreover, the development of this compound-based imaging probes can enable the non-invasive detection and monitoring of CK2 activity in vivo. Finally, the identification of biomarkers that predict the response to this compound treatment can facilitate the personalized treatment of patients with CK2-dependent diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound targets the protein kinase CK2 and inhibits its activity, leading to the downregulation of various signaling pathways that promote cancer cell growth and survival. This compound has also been shown to have neuroprotective and antiviral effects. Although this compound has several advantages, its low solubility in water can limit its use in certain experimental settings. However, several future directions can be explored to optimize its efficacy and safety.

Synthesis Methods

The synthesis of N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the reaction between 2-aminothiazole and 2-chloro-4-(4-nitrophenyl)acetamide, followed by the reduction of the nitro group with palladium on carbon. The final product is obtained after purification by column chromatography. The yield of the synthesis process is around 60-70%.

Scientific Research Applications

N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound has antiviral activity against several viruses, including HIV, HCV, and influenza A virus.

properties

IUPAC Name

N-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10(21)18-12-5-3-11(4-6-12)13-9-22-15(19-13)20-14-16-7-2-8-17-14/h2-9H,1H3,(H,18,21)(H,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIKZIUPVHWZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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